molecular formula C8H6BrClF3N B13311530 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13311530
M. Wt: 288.49 g/mol
InChI Key: AFLICEDWVQDDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N. This compound is characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to an aniline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-bromo-5-chloroaniline with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized compounds .

Scientific Research Applications

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the trifluoroethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

3-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrClF3N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

AFLICEDWVQDDPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)NCC(F)(F)F

Origin of Product

United States

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